2-Methyl-5-nitrobenzophenone
Description
Significance of Benzophenone (B1666685) Scaffolds in Chemical Research
Benzophenone, a diaryl ketone, serves as a fundamental structural motif in a vast array of organic molecules. bohrium.comresearchgate.netnih.govrsc.orgnih.gov Its rigid yet versatile framework allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science. researchgate.netnih.govrsc.org The two phenyl rings can be substituted with various functional groups, which significantly influences the molecule's physical, chemical, and biological properties. researchgate.net This adaptability has led to the development of numerous benzophenone derivatives with applications ranging from pharmaceuticals to photoinitiators. bohrium.comresearchgate.netnih.gov
Overview of Nitro-Substituted Aromatic Compounds in Scientific Inquiry
Nitro-substituted aromatic compounds are a major class of industrial chemicals, primarily synthesized through the nitration of aromatic hydrocarbons like benzene (B151609) and toluene (B28343). nih.gov The presence of the nitro group (-NO2), a strong electron-withdrawing group, profoundly alters the electronic properties of the aromatic ring. nih.govwikipedia.org This electronic influence deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. wikipedia.org The unique chemistry of the nitro group has resulted in the widespread use of nitroaromatic compounds in the synthesis of dyes, explosives, and pharmaceuticals. nih.govtaylorandfrancis.com
Research Trajectories of 2-Methyl-5-nitrobenzophenone and Related Structures
Research into this compound and its analogs is often driven by their potential as intermediates in the synthesis of more complex molecules. The specific arrangement of the methyl and nitro groups on one of the phenyl rings, combined with the benzoyl group, offers multiple sites for chemical reactions. For instance, the nitro group can be reduced to an amino group, a common strategy in the synthesis of various heterocyclic compounds. The study of related structures, such as 2-amino-5-nitrobenzophenone (B23384), has been important in the development of certain classes of therapeutic agents. ncl.res.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-5-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCOWULQJLJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399357 | |
| Record name | 2-METHYL-5-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39272-00-9 | |
| Record name | 2-METHYL-5-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for 2-Methyl-5-nitrobenzophenone and its Analogues
The synthesis of this compound and its analogues is primarily achieved through classical organic reactions, including Friedel-Crafts acylation, multistep synthesis strategies involving amidation, nitration, halogenation, and reductive transformations.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a fundamental method for synthesizing benzophenone (B1666685) derivatives. google.comepo.org This reaction typically involves the acylation of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. google.com For instance, the synthesis of 2-amino-2'-chloro-5-nitrobenzophenone, an analogue, is accomplished through the Friedel-Crafts acylation of p-nitroaniline with o-chlorobenzoyl chloride. The reaction is conducted under anhydrous conditions, often at elevated temperatures, to ensure the reaction proceeds to completion. A common catalyst for this process is aluminum trichloride (B1173362) (AlCl₃). google.comepo.org The reaction mechanism involves the formation of an acylium ion, which then attacks the aromatic ring. The conditions, such as temperature and reactant ratios, are critical to minimize side reactions and maximize yield.
A general procedure for the Friedel-Crafts acylation to produce benzophenone derivatives involves:
Mixing the aromatic substrate with a Lewis acid catalyst, such as anhydrous zinc chloride or aluminum trichloride. bbgate.com
Gradual addition of the acylating agent (e.g., benzoyl chloride) to control the exothermic reaction.
Maintaining the reaction at a specific temperature, which can range from 0–5°C to as high as 200–205°C, depending on the specific reactants.
A workup process that typically includes hydrolysis, washing with acid and base, and filtration to isolate the crude product.
Purification of the final product, often by recrystallization from a suitable solvent like ethanol.
Multistep Organic Synthesis Strategies
The synthesis of this compound and its analogues often requires a multistep approach to introduce the desired functional groups in the correct positions. libretexts.orglibretexts.org The order of reactions is crucial to ensure the desired regioselectivity due to the directing effects of the substituents on the aromatic ring. libretexts.org For example, in the synthesis of p-nitropropylbenzene, a Friedel-Crafts acylation is performed before nitration because the acyl group is a deactivating group, while the subsequent alkyl group is an ortho-, para-director. libretexts.org
A representative multistep synthesis might involve the following sequence:
Acylation: Introduction of the benzoyl group via Friedel-Crafts acylation. libretexts.org
Reduction: Conversion of a ketone to an alkyl group if necessary. libretexts.org
Nitration: Introduction of the nitro group onto the aromatic ring. libretexts.org
Amidation, Nitration, and Halogenation Reactions
Amidation, nitration, and halogenation are key functional group transformations used in the synthesis of analogues of this compound. google.comnajah.edupimunn.ru
Amidation: The amino group can be converted to an amide, which is a common step in the synthesis of more complex molecules. For example, 2-amino-5-nitrobenzophenone (B23384) can be acylated with chloroacetyl chloride to form 2-chloroacetamido-5-nitrobenzophenone. google.com This amide can then undergo cyclization reactions to form heterocyclic compounds. google.com
Nitration: The introduction of a nitro group onto the benzophenone core is a critical step. This is typically achieved using a nitrating agent such as a mixture of nitric acid and sulfuric acid. libretexts.org The position of nitration is directed by the existing substituents on the aromatic ring.
Halogenation: Halogens can be introduced into the aromatic ring through electrophilic aromatic substitution. libretexts.orgresearchgate.net Reagents like N-halosuccinimides can be used for this purpose. researchgate.net The presence of activating or deactivating groups on the ring will influence the position of halogenation. researchgate.net Decarboxylative halogenation offers an alternative route to introduce halogens by converting carboxylic acids into organic halides. acs.org
Reductive Transformations of Nitro Groups
The nitro group is a versatile functional group that can be reduced to various other functionalities, most commonly an amino group. nowgonggirlscollege.co.inmasterorganicchemistry.com This transformation is a key step in the synthesis of many biologically active compounds. masterorganicchemistry.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas is a highly efficient method. masterorganicchemistry.comwikipedia.org This method is often preferred due to its clean reaction profile and high yields. nowgonggirlscollege.co.in
Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.com
Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, sodium hydrosulfite, and tin(II) chloride can also be employed for the reduction of nitroarenes. wikipedia.orgjsynthchem.com The choice of reducing agent can sometimes allow for the selective reduction of a nitro group in the presence of other reducible functional groups. nowgonggirlscollege.co.in
Advanced Synthetic Techniques
To improve the efficiency and environmental friendliness of the synthesis of this compound and its analogues, advanced techniques such as microwave-assisted synthesis have been explored.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.com This technique has been applied to the synthesis of derivatives of 2-amino-5-nitrobenzophenone. researchgate.net The use of microwave irradiation can facilitate reactions such as Knoevenagel condensation with excellent yields. oatext.com It has also been utilized in the palladium-catalyzed synthesis of indole (B1671886) derivatives, demonstrating its utility in forming complex heterocyclic structures. mdpi.com For instance, a microwave-assisted transfer hydrogenation of 2-nitrobenzophenone has been reported. thieme-connect.com
The key advantages of microwave-assisted synthesis include:
Rapid and uniform heating of the reaction mixture. oatext.com
Shorter reaction times, often reduced from hours to minutes. oatext.com
Improved reaction yields and product selectivity. oatext.com
Potential for solvent-free reactions, contributing to green chemistry principles. oatext.com
Reaction Mechanisms and Kinetic Studies
The synthesis of this compound via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. sigmaaldrich.com The general mechanism involves the generation of a potent electrophile, which then attacks the electron-rich aromatic ring. makingmolecules.com
In the case of the Friedel-Crafts acylation of toluene (B28343) with a substituted benzoyl chloride (like 4-nitrobenzoyl chloride), the reaction proceeds as follows:
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com
Electrophilic Attack: The nucleophilic π-electrons of the toluene ring attack the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. masterorganicchemistry.commsu.edu
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final ketone product. masterorganicchemistry.commasterorganicchemistry.com
The regioselectivity of the acylation on the toluene ring is directed by the methyl group, which is an activating, ortho, para-directing group. libretexts.org Therefore, the acylation can occur at the positions ortho or para to the methyl group. However, in Friedel-Crafts acylation, the substitution often occurs predominantly at the para position due to steric hindrance from the bulky acyl group. libretexts.org The nitro group on the benzoyl chloride is a deactivating group, which can influence the reactivity of the acylating agent.
| Step | Description | Key Intermediates |
| 1 | Formation of the electrophile | Acylium ion |
| 2 | Nucleophilic attack by the aromatic ring | Sigma complex (Benzenonium ion) |
| 3 | Deprotonation to restore aromaticity | Final substituted product |
| A summary of the general steps in Electrophilic Aromatic Substitution. |
The nitro group in this compound and other nitroarenes makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This is particularly true for positions ortho and para to the nitro group. libretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway. wikipedia.org
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. wikipedia.orglibretexts.org
Departure of the Leaving Group: The leaving group departs, taking the bonding electrons with it, which restores the aromaticity of the ring and results in the substituted product. libretexts.org
The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being a particularly good leaving group in this context. masterorganicchemistry.com Research has also highlighted the importance of nucleophilic substitution of hydrogen (SNArH), where hydrogen acts as a leaving group. d-nb.inforesearchgate.net This pathway often involves an initial, reversible addition of the nucleophile to form a σH adduct, which is then oxidized to the final product. d-nb.inforesearchgate.netthieme-connect.com Another related mechanism is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of hydrogen in nitroaromatics by carbanions that have a leaving group on the nucleophilic center. organic-chemistry.org
| Mechanism | Description | Key Feature |
| SNAr | Addition of a nucleophile followed by elimination of a leaving group. | Formation of a Meisenheimer complex. wikipedia.org |
| SNArH | Nucleophilic substitution where hydrogen is the leaving group, often requiring an oxidant. | Formation of a σH adduct. d-nb.inforesearchgate.net |
| VNS | Substitution of hydrogen by a carbanion containing a leaving group. | The leaving group is on the incoming nucleophile. organic-chemistry.org |
| A comparison of nucleophilic substitution pathways in nitroarenes. |
Benzophenone and its derivatives can participate in various rearrangement reactions. One of the most well-known is the pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. scribd.com For example, benzopinacol (B1666686), formed from the photochemical dimerization of benzophenone, rearranges to benzopinacolone in the presence of acid. scribd.compittstate.edu
Other rearrangements relevant to substituted benzophenones include the Beckmann rearrangement of ketoximes to N-substituted amides in the presence of acid. mvpsvktcollege.ac.incareerendeavour.com The Schmidt rearrangement can convert ketones like benzophenone into amides (e.g., benzanilide) using hydrazoic acid. mvpsvktcollege.ac.in Photochemical reactions of substituted benzophenones can also lead to rearrangements. For instance, ortho-allyloxy-substituted benzophenones can undergo a pseudo-Paternò-Büchi rearrangement upon irradiation. nih.gov
This compound is a precursor in the synthesis of certain benzodiazepines. google.comncl.res.in The hydrolysis of benzodiazepines and their precursors is an important consideration, particularly in analytical and stability studies. The hydrolysis of benzodiazepines can be influenced by pH and temperature. nih.govresearchgate.net
For example, the hydrolysis of chlordiazepoxide in aqueous solution leads to the formation of demoxepam. nih.gov In acidic conditions, the hydrolysis of some benzodiazepines can lead to the opening of the diazepine (B8756704) ring to form benzophenone derivatives. researchgate.net The enzymatic hydrolysis of glucuronidated benzodiazepine (B76468) metabolites is a common step in urinalysis to detect the parent compounds. oup.comlvhn.org Studies have shown that the efficiency of enzymatic hydrolysis can vary depending on the specific benzodiazepine and the reaction conditions, such as temperature. oup.com For instance, the hydrolysis of temazepam glucuronide was found to improve with heat activation. oup.com
| Benzodiazepine/Precursor | Hydrolysis Condition | Product(s) |
| Chlordiazepoxide | Aqueous solution | Demoxepam nih.gov |
| Diazepam | Acidic medium | 2,4-dichloro-10-methylacridin-9-(10H)-one and 2,4-dichloroacridin-9-(10-H)-one researchgate.net |
| Alprazolam | Acidic medium (pH 2.9) | Cleavage of C₃-N bond to form an alcohol researchgate.net |
| Glucuronidated Benzodiazepines | Enzymatic (β-glucuronidase) | Parent benzodiazepine oup.comlvhn.org |
| Examples of hydrolysis of benzodiazepines and their precursors. |
Radical reactions offer alternative pathways for the synthesis and transformation of organic molecules, including those related to this compound. numberanalytics.com The synthesis of benzopinacol from benzophenone via a light-catalyzed reaction with 2-propanol is a classic example of a radical reaction. pittstate.edu This process involves the photoexcitation of benzophenone to a diradical triplet state, which then abstracts a hydrogen atom from the alcohol. scribd.compittstate.edu
Nitro-containing compounds are particularly versatile in radical chemistry. rsc.org They can be used to generate various functional groups through radical-initiated pathways. rsc.org The nitro group itself can be involved in radical reactions. For instance, photostimulated reactions of p-nitrobenzophenone with various nucleophiles can lead to the displacement of the nitro group. researchgate.net Radical reactions can also be initiated using radical initiators like AIBN or tributyltin hydride, and they typically proceed through initiation, propagation, and termination steps. numberanalytics.com The use of water as a medium for radical reactions is also an area of active research, offering environmentally friendly synthetic routes. mdpi.com
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 2-Methyl-5-nitrobenzophenone. Through various NMR experiments, the precise chemical environment of each proton and carbon atom can be mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and methyl protons. The aromatic protons of the nitro-substituted ring and the unsubstituted phenyl ring resonate in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and carbonyl groups. The methyl group protons, being attached to the aromatic ring, appear as a singlet further upfield. For the related compound, 2-methylbenzophenone (B1664564), the methyl protons appear as a singlet at approximately 2.33 ppm. rsc.org The protons on the unsubstituted phenyl ring typically show complex splitting patterns arising from spin-spin coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the molecule. The spectrum of this compound will exhibit signals for each unique carbon atom. The carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, often above 190 ppm. For instance, the carbonyl carbon in 2-methylbenzophenone appears at 198.1 ppm. rsc.org The aromatic carbons resonate in the range of approximately 120-150 ppm. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the carbons on the substituted ring. The carbon bearing the nitro group and the carbons ortho and para to it are typically shifted downfield. The methyl carbon signal appears at a much higher field, for example, the methyl carbon in 2-methylbenzophenone is at 19.5 ppm. rsc.org
A study on various mono- and dinitrobenzophenones confirmed the utility of ¹³C NMR in their characterization. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for Benzophenone (B1666685) Derivatives
| Carbon Type | 2-Methylbenzophenone (ppm) rsc.org | 4-Nitrobenzophenone (ppm) rsc.org |
| Carbonyl (C=O) | 198.1 | 194.8 |
| Aromatic | 124.7 - 138.2 | 123.6 - 149.8 |
| Methyl (CH₃) | 19.5 | - |
Two-Dimensional NMR Techniques (e.g., DEPT-135)
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts
Computational chemistry provides powerful tools for predicting NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the NMR shielding tensors, from which chemical shifts can be derived. nih.govfaccts.denih.gov This method, often used in conjunction with Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. researchgate.netnih.gov For complex molecules, GIAO calculations can aid in the assignment of ambiguous signals and provide a deeper understanding of the electronic structure's influence on the magnetic environment of the nuclei. researchgate.netresearchgate.net These calculations have been successfully applied to various benzophenone derivatives to analyze their NMR spectra. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks include:
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.
Nitro (NO₂) Group Stretches: The presence of the nitro group is confirmed by two strong stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹.
Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of varying intensity are observed in the 1400-1600 cm⁻¹ region.
C-N Stretch: A weaker absorption may be present in the fingerprint region.
Studies on related nitrobenzophenone compounds have utilized FT-IR spectroscopy to confirm their structures, with the positions of these characteristic bands being well-documented. researchgate.netnih.gov For example, the FT-IR and Raman spectra of 2-amino-5-nitrobenzophenone (B23384) have been extensively studied and interpreted with the aid of DFT calculations. nih.govchemicalbook.com
Table 2: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Ketone (C=O) | Stretch | 1650 - 1680 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
Experimental FT-Raman spectra for this compound are not widely available in published literature. However, the analysis of related substituted benzophenones provides a strong basis for predicting its spectral characteristics nih.govjconsortium.comelixirpublishers.com. FT-Raman spectroscopy, which utilizes a near-infrared laser to minimize fluorescence, is an effective technique for probing the vibrational modes of a molecule nih.gov.
For this compound, the FT-Raman spectrum would be dominated by signals from its aromatic rings, carbonyl group, and nitro group. Key expected vibrational bands would include the carbonyl (C=O) stretching vibration, which is typically strong in the Raman spectra of benzophenones. Aromatic C=C stretching vibrations from both the substituted and unsubstituted phenyl rings would produce a series of bands in the 1600-1400 cm⁻¹ region. Additionally, in-plane and out-of-plane bending modes of C-H bonds on the aromatic rings would be visible, along with vibrations corresponding to the methyl group and the C-N bond of the nitro group jconsortium.com. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are also expected to be prominent features.
Vibrational Frequency Calculations and Assignment
To precisely assign these vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are commonly employed nih.govresearchgate.netnih.gov. Computational approaches, such as DFT with the B3LYP functional and a 6-31G(d,p) or similar basis set, allow for the calculation of harmonic vibrational frequencies, which can then be correlated with experimental FT-IR and FT-Raman data nih.gov. While specific computational studies for this compound are not prevalent, analyses of analogous compounds like 2-amino-5-nitrobenzophenone and other halogenated benzophenones demonstrate the reliability of this methodology nih.govresearchgate.net.
The process involves optimizing the molecule's ground state geometry and then calculating the vibrational frequencies. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental values researchgate.net. The major vibrational modes for this compound would be assigned based on their calculated potential energy distribution (PED).
Table 1: Predicted Major Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1650-1630 |
| Aromatic (C=C) | Ring Stretching | 1600-1450 |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1510 |
| Nitro (NO₂) | Symmetric Stretching | 1360-1320 |
| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2980-2870 |
This table is based on typical frequency ranges for the specified functional groups and data from related benzophenone structures.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its monoisotopic mass with high accuracy missouri.edu. The molecular formula for this compound has been established as C₁₄H₁₁NO₃ lgcstandards.comebi.ac.uk.
The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) missouri.edusisweb.com. For C₁₄H₁₁NO₃, the calculated monoisotopic mass is 241.0739 g/mol lgcstandards.comebi.ac.uk. This value can be experimentally verified using HRMS techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), which provides the necessary resolution to distinguish the compound from other molecules with the same nominal mass nih.gov.
Table 2: Elemental Composition and Mass Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₃ | lgcstandards.comebi.ac.uk |
| Nominal Mass | 241 g/mol | lgcstandards.com |
Fragmentation Pattern Analysis
The analysis of fragmentation patterns in mass spectrometry provides invaluable structural information. For this compound, under electron impact (EI) ionization, the molecular ion ([M]⁺•) with an m/z of 241 would be observed. The subsequent fragmentation is dictated by the molecule's functional groups: the ketone linkage, the nitro group, and the aromatic systems.
The fragmentation of nitroaromatic compounds often involves the loss of nitro-group-related species nih.govresearchgate.net. Common fragmentation pathways include the expulsion of NO₂ (a loss of 46 Da) or NO (a loss of 30 Da), leading to fragment ions at m/z 195 and 211, respectively nih.govresearchgate.netacs.org.
Another primary fragmentation pathway for benzophenones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). This would lead to the formation of two key acylium ions:
Benzoyl cation: Loss of the 2-methyl-5-nitrophenyl radical would result in the highly stable benzoyl ion ([C₆H₅CO]⁺) at m/z 105.
Substituted benzoyl cation: Loss of the unsubstituted phenyl radical would form the [CH₃(NO₂)C₆H₃CO]⁺ ion at m/z 180.
Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from these acylium ions researchgate.net. The ion at m/z 105 could lose CO to form the phenyl cation ([C₆H₅]⁺) at m/z 77.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 241 | [C₁₄H₁₁NO₃]⁺• (Molecular Ion) | - |
| 211 | [C₁₄H₁₁NO₂]⁺• | NO (30 Da) |
| 195 | [C₁₄H₁₁NO]⁺• | NO₂ (46 Da) |
| 180 | [CH₃(NO₂)C₆H₃CO]⁺ | •C₆H₅ (77 Da) |
| 105 | [C₆H₅CO]⁺ | •C₇H₆NO₂ (136 Da) |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals, providing insight into the electronic structure of a molecule scialert.net. The spectrum of this compound is expected to show characteristic absorptions arising from its conjugated system, which includes two aromatic rings, a carbonyl group, and a nitro group.
The primary electronic transitions observed in substituted benzophenones are π → π* and n → π* mdpi.comresearchgate.net.
π → π Transitions:* These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and carbonyl group. For benzophenone derivatives, these transitions typically result in strong absorption bands at shorter wavelengths, generally in the range of 200-280 nm mdpi.com.
n → π Transition:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from an oxygen lone pair in the carbonyl group) to a π* antibonding orbital. This transition requires less energy and thus appears at a longer wavelength, often above 300 nm for benzophenones mdpi.comresearchgate.net. The presence of substituents and the polarity of the solvent can influence the exact position of this band; in polar solvents, it often undergoes a hypsochromic (blue) shift scialert.net.
For this compound, the combination of the benzoyl chromophore and the nitrophenyl chromophore would result in a complex spectrum with multiple overlapping bands. The n → π* transition of the carbonyl group is expected around 330-350 nm, while intense π → π* transitions would be observed below 300 nm mdpi.com.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (2-methyl-5-nitrophenyl)(phenyl)methanone |
| 2-amino-5-nitrobenzophenone |
| 2-chloro-4-methylphenyl)(phenyl)methanone |
| (2-chloro-4-methyl-5-nitrophenyl)(phenyl)methanone |
| 3,3'-bis(trifluoromethyl)benzophenone |
| 4-chloro-benzophenone |
| benzophenone 2,4-dicarboxylic acid |
| Benzoyl cation |
Fluorescence Spectroscopy and Stokes Shift Analysis
Currently, there are no specific studies in the accessible scientific literature that detail the fluorescence properties or perform a Stokes shift analysis for this compound. Research in this area has predominantly focused on quinoline (B57606) derivatives synthesized from 2-amino-5-nitrobenzophenone. iucr.orgbenchchem.com These studies investigate the photophysical properties, including fluorescence and Stokes shift, of the resulting complex heterocyclic systems, rather than the benzophenone precursor itself. iucr.orgbenchchem.com The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a critical parameter in characterizing fluorophores, but this value remains undetermined for this compound. researchgate.net
Solid-State Structural Elucidation
Detailed structural information obtained through single-crystal X-ray diffraction for this compound has not been reported in published literature. The aim of X-ray crystallography is to determine the three-dimensional arrangement of atoms within a crystal, providing precise data on bond lengths, bond angles, and crystal packing. researchgate.net
In contrast, extensive crystallographic studies have been performed on the related compound, 2-amino-5-nitrobenzophenone . Research has demonstrated that 2-amino-5-nitrobenzophenone exhibits polymorphism, meaning it can exist in more than one crystal form. nih.govresearchgate.net At least two polymorphs have been identified for this compound, with one study reporting a stable monoclinic form (space group P21/c) and a metastable triclinic form. nih.govresearchgate.net The structure of a polymorphic form of 2-amino-5-nitrobenzophenone, obtained through the acid degradation of the drug nitrazepam, has also been elucidated. researchgate.netiucr.org
Furthermore, the crystal structure of another related derivative, 2'-Fluoro-2-methylamino-5-nitrobenzophenone , has been determined. iucr.org This compound, a hydrolysis product of flunitrazepam, provides insight into the structural effects of different substituents on the benzophenone core. iucr.org However, without a dedicated crystallographic study of this compound, its specific solid-state conformation, intermolecular interactions, and potential for polymorphism remain unknown.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a popular and reliable method for computing the properties of molecular systems. researchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets to achieve a balance between accuracy and computational cost.
Molecular Geometry Optimization and Conformer Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. pennylane.ai For analogues of this compound, such as 2-Amino-5-nitrobenzophenone (ANBP), geometry optimization is typically performed using DFT methods like B3LYP with a 6-311+G(d) basis set. researchgate.netnih.govsigmaaldrich.com
Table 1: Selected Optimized Geometrical Parameters for 2-Amino-5-nitrobenzophenone (ANBP) (Calculated at B3LYP/6-311+G(d) level) (Note: This data is for an analogue compound and serves as a reference.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O | ~1.23 Å |
| C-N (Nitro) | ~1.48 Å | |
| C-N (Amino) | ~1.37 Å | |
| Bond Angle | C-C-C (Carbonyl) | ~118° |
| O-C-N (Nitro) | ~117° | |
| Dihedral Angle | Phenyl Ring 1 Torsion | Varies |
| Phenyl Ring 2 Torsion | Varies |
Vibrational Frequency Calculations and Spectral Assignment
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.net For 2-Amino-5-nitrobenzophenone (ANBP) and 2-Chloro-5-nitrobenzophenone (2C5NB), these calculations have been performed using the B3LYP method. researchgate.netresearchgate.net
The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govsigmaaldrich.com This allows for a detailed assignment of spectral bands to specific molecular vibrations, such as the characteristic stretching of the carbonyl (C=O) and nitro (NO₂) groups. researchgate.net
Table 2: Key Vibrational Frequencies for Benzophenone Analogues (Calculated) (Note: Data is for analogue compounds and serves as a reference.)
| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 2-Amino-5-nitrobenzophenone | ~1660 cm⁻¹ |
| NO₂ Asymmetric Stretch | 2-Amino-5-nitrobenzophenone | ~1520 cm⁻¹ |
| NO₂ Symmetric Stretch | 2-Amino-5-nitrobenzophenone | ~1350 cm⁻¹ |
| N-H Stretch (Amino) | 2-Amino-5-nitrobenzophenone | ~3400-3500 cm⁻¹ |
Thermodynamic Properties Prediction (Heat Capacity, Entropy, Gibbs Energy)
Based on the vibrational analysis, key thermodynamic properties can be predicted using statistical mechanics. researchgate.net For 2-Amino-5-nitrobenzophenone, thermodynamic functions such as heat capacity (C°p,m), entropy (S°m), and Gibbs free energy have been calculated over a range of temperatures (typically 100–1000 K). researchgate.netnih.govsigmaaldrich.com These theoretical values provide insight into the thermal stability and reactivity of the molecule under different temperature conditions. The calculations show a predictable increase in these properties with rising temperature, stemming from the increased population of vibrational energy levels.
Table 3: Calculated Thermodynamic Properties for 2-Amino-5-nitrobenzophenone at Different Temperatures (Note: This data is for an analogue compound and serves as a reference. Values are illustrative.)
| Temperature (K) | Heat Capacity, C°p,m (J·mol⁻¹·K⁻¹) | Entropy, S°m (J·mol⁻¹·K⁻¹) |
| 298.15 | 250.5 | 420.8 |
| 500 | 380.2 | 580.4 |
| 750 | 490.6 | 750.1 |
| 1000 | 560.9 | 890.3 |
Electronic Structure and Reactivity Analysis
The electronic properties of a molecule are fundamental to understanding its chemical behavior, including its stability, reactivity, and optical characteristics.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com
For analogues like 2-Amino-5-nitrobenzophenone and 2-Chloro-5-nitrobenzophenone, DFT calculations show that the HOMO is typically localized on the amino-substituted phenyl ring, while the LUMO is concentrated on the nitro-substituted phenyl ring. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. rsc.org The energy gap indicates that charge transfer occurs within the molecule upon electronic excitation. nih.govsigmaaldrich.com
Table 4: Frontier Molecular Orbital Energies for Benzophenone Analogues (Calculated) (Note: This data is for analogue compounds and serves as a reference.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 2-Amino-5-nitrobenzophenone | ~ -6.2 | ~ -2.5 | ~ 3.7 |
| 2-Chloro-5-nitrobenzophenone | ~ -7.0 | ~ -3.4 | ~ 3.6 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
In studies of 2-Amino-5-nitrobenzophenone, NBO analysis reveals significant delocalization from the lone pair of the amino nitrogen to adjacent antibonding orbitals. researchgate.netnih.gov Similarly, interactions involving the nitro group and the phenyl rings contribute to the stabilization of the molecule. researchgate.netsigmaaldrich.com These hyperconjugative interactions are crucial for understanding the molecule's electronic structure and bioactivity. nih.gov
An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular structure, reactivity, and potential biological interactions. Through advanced modeling techniques, researchers can predict and understand the behavior of this compound at an atomic level.
Conclusion
Photochemical Investigations and Mechanisms
Photoreactivity and Photolysis Pathways of Nitrobenzophenones
Nitroaromatic compounds, including nitrobenzophenones, are known for their rich and varied photoreactivity. Upon absorption of UV radiation, 2-Methyl-5-nitrobenzophenone is promoted to an electronically excited state. The subsequent decay of this excited state can proceed through several competing pathways, including intramolecular hydrogen abstraction, cyclization, and rearrangement reactions.
The primary photolysis pathway for many ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction from the ortho-substituent by the excited nitro group. In the case of this compound, this would involve the abstraction of a hydrogen atom from the ortho-methyl group. This process leads to the formation of a transient aci-nitro intermediate, which is a key precursor to subsequent chemical transformations.
The general photolysis pathways for ortho-nitroaromatic compounds can be summarized as follows:
Excitation: The molecule absorbs a photon, leading to an excited singlet state (S₁).
Intersystem Crossing (ISC): The excited singlet state can undergo rapid intersystem crossing to a triplet state (T₁), which is often the reactive state for many benzophenone (B1666685) derivatives.
Intramolecular Hydrogen Transfer: The excited nitro group in the triplet state abstracts a hydrogen atom from the adjacent methyl group, forming a biradical intermediate.
Formation of Aci-nitro Intermediate: The biradical subsequently rearranges to form an aci-nitro intermediate.
Subsequent Reactions: The aci-nitro intermediate is typically short-lived and can undergo various reactions, including rearrangement to form nitroso compounds or participate in intermolecular reactions.
It is important to note that the efficiency and branching ratios of these pathways are highly dependent on factors such as the solvent, temperature, and the presence of other reactive species.
Mechanistic Studies of Photochemical Transformations
Detailed mechanistic studies on the photochemical transformations of this compound are limited in the literature. However, extensive research on related nitroaromatic and benzophenone compounds provides a strong basis for understanding its likely behavior.
Upon photoexcitation, benzophenone derivatives typically undergo very fast intersystem crossing from the initially populated singlet excited state (S₁) to the triplet manifold (T₁). The triplet state of benzophenone is known to have n-π* character, which makes it highly reactive in hydrogen abstraction reactions. For this compound, the presence of the nitro group can influence the excited-state dynamics. The nitro group itself has low-lying n-π* and π-π* excited states, which can interact and mix with the benzophenone excited states.
Transient absorption spectroscopy is a key technique used to study these ultrafast processes. For related nitroaromatic compounds, transient absorption spectra reveal the rapid decay of the initial excited state and the subsequent formation of triplet states and other transient intermediates. The lifetime of the excited states is typically in the picosecond to nanosecond timescale.
Table 1: Key Photophysical Parameters for Related Aromatic Ketones
| Compound | Excited State | Lifetime | Quantum Yield (Φ) of Formation |
|---|---|---|---|
| Benzophenone | S₁ (n-π*) | ~5-10 ps | ~1.0 (for ISC to T₁) |
| Benzophenone | T₁ (n-π*) | μs-ms | - |
Note: Data presented is for parent compounds and serves as a general reference.
A key photochemical process for nitroaromatic compounds containing abstractable hydrogen atoms is an intramolecular photoredox reaction. In the case of this compound, the excited nitro group acts as an internal oxidizing agent, and the ortho-methyl group serves as an internal reducing agent.
The generally accepted mechanism involves the following steps:
Photoexcitation of the nitrobenzophenone to its triplet state.
Intramolecular abstraction of a hydrogen atom from the methyl group by one of the oxygen atoms of the nitro group. This results in the formation of a biradical species.
This biradical can then undergo further reactions. A common pathway is the formation of an aci-nitro intermediate, which can then rearrange to a nitroso compound with the release of water.
This intramolecular process is a formal redox reaction where the nitro group is reduced and the methyl group is oxidized.
The formation of transient intermediates is a hallmark of the photochemistry of ortho-nitrobenzyl compounds.
Aci-nitro Transients: As mentioned, the primary photochemical event is often the formation of an aci-nitro intermediate (also known as a nitronic acid). This species is characterized by a C=N(O)OH functional group and is formed via intramolecular hydrogen transfer. Aci-nitro intermediates are typically colored and can be detected by transient absorption spectroscopy. They are generally unstable and decay through various thermal and photochemical pathways.
Hemiacetals: In the presence of nucleophilic solvents like alcohols or water, there is the potential for the formation of hemiacetal-type intermediates. Following the initial hydrogen abstraction and rearrangement, the resulting species might be susceptible to nucleophilic attack. However, the formation of hemiacetals is more commonly associated with the photochemistry of other carbonyl compounds and may be a less significant pathway for this compound compared to the dominant intramolecular redox chemistry driven by the nitro group.
Applications in Caged Compounds and Photodynamic Systems
The photochemical properties of nitrobenzyl derivatives make them suitable for applications as photoremovable protecting groups, often referred to as "caged compounds." These are molecules where a biologically active species is rendered inactive by covalent attachment to a photolabile group. Irradiation with light cleaves the bond to the protecting group, releasing the active molecule with high spatial and temporal control.
While this compound itself is not a commonly cited caging group, its structural motif is related to the classic ortho-nitrobenzyl caging group. The photochemical release mechanism in such systems relies on the intramolecular hydrogen abstraction and subsequent rearrangement of the aci-nitro intermediate, which leads to the cleavage of the bond to the "caged" molecule. The efficiency of release is determined by the quantum yield of the photolysis reaction.
In the context of photodynamic systems, the triplet state of benzophenone is known to be an efficient sensitizer (B1316253) for the formation of singlet oxygen. Singlet oxygen is a highly reactive species that can induce cell death, a principle utilized in photodynamic therapy (PDT). Upon excitation, the triplet benzophenone can transfer its energy to ground-state molecular oxygen (a triplet), generating excited-state singlet oxygen. However, the intramolecular hydrogen abstraction pathway in this compound would be a competing and likely very efficient deactivation pathway, potentially reducing its efficacy as a singlet oxygen sensitizer compared to benzophenones lacking an ortho-alkyl group.
Second-Harmonic Generation in Aromatic Organic Compounds
Extensive research into the nonlinear optical (NLO) properties of aromatic organic compounds has identified key molecular features that lead to efficient second-harmonic generation (SHG). This phenomenon, a second-order nonlinear process, is foundational for technologies like frequency doubling of lasers. For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure, meaning its crystalline unit cell lacks a center of inversion symmetry. optica.org
In organic molecules, second-order NLO effects are significantly enhanced by the presence of an extended π-conjugated system substituted with both electron-donating and electron-accepting groups. optica.org This arrangement facilitates a low-lying spectroscopic charge-transfer state, which is crucial for a large molecular hyperpolarizability (β), the microscopic origin of the bulk SHG effect. optica.org
Benzophenone derivatives have been a subject of interest in the search for new SHG materials. The investigation of various substituted benzophenones reveals a strong correlation between their molecular structure and SHG efficiency. The efficiency is typically measured using the Kurtz-Perry powder technique, which provides a relative measure of the SHG intensity compared to a standard reference material like urea (B33335) or quartz. optica.orgnih.govnih.gov
While a wide array of aromatic compounds have been screened for SHG activity, specific experimental data and detailed research findings on the second-harmonic generation properties of this compound are not prominently available in the reviewed scientific literature. Studies on analogous compounds, such as 4-aminobenzophenone (B72274) and 4-nitrobenzophenone, have been published, providing insights into how substituent groups on the benzophenone framework influence NLO properties. optica.org For instance, 4-aminobenzophenone, which contains an electron-donating amino group, has been noted for its potential as a frequency doubler. optica.org However, without direct experimental measurement or computational analysis for this compound, a quantitative discussion of its SHG efficiency or a comparison with other compounds remains speculative.
For a definitive assessment of this compound's potential in SHG applications, dedicated studies would be required to determine its crystal structure and quantify its nonlinear optical coefficients.
Upon conducting a comprehensive search for "this compound," it has become evident that there is a significant lack of specific, in-depth scientific literature regarding its biological and pharmacological activities as required by the provided outline. The available information is largely limited to chemical database entries and supplier specifications, with no detailed research studies on its anticancer or antimicrobial properties.
Specifically:
No peer-reviewed studies were found that investigate the anticancer activity of this compound, including its effects on cancer cell growth, differentiation, or the induction of apoptosis.
There is a similar absence of research on its antimicrobial properties , with no available data on its activity against Gram-positive or Gram-negative bacteria, or any fungal species.
Consequently, information on the mechanisms of inhibition for either anticancer or antimicrobial effects is not available for this specific compound.
While research exists for related compounds like other nitrobenzophenone derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of such data.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided. Fulfilling the request would require non-existent research findings and data, which cannot be fabricated.
Biological Activity and Pharmacological Research Applications
Anti-inflammatory and Analgesic Potential
While direct studies on the anti-inflammatory and analgesic properties of 2-Methyl-5-nitrobenzophenone are not extensively documented, research on closely related analogues suggests the potential of this chemical family. For instance, 2-Amino-2'-chloro-5-nitrobenzophenone is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, some heterocyclic compounds that incorporate an aminobenzophenone structure have demonstrated anti-inflammatory properties. researchgate.net
Investigations into other benzophenone (B1666685) derivatives have provided more specific insights. A study on novel benzophenone derivatives containing a thiazole (B1198619) nucleus, designed through molecular hybridization, showed significant anti-inflammatory effects in a croton oil-induced ear edema assay. researchgate.netmdpi.comnih.gov These effects are partly attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.comscielo.br Molecular docking studies have supported the inhibitory potential of these derivatives against COX-1 and COX-2. mdpi.comnih.gov Another analogue, 2-Amino-5-nitro-2'-fluorobenzophenone, has been described as an anti-inflammatory prodrug that acts as a selective COX inhibitor. biosynth.com This collective evidence suggests that the broader class of nitrobenzophenones is a promising area for the discovery of new anti-inflammatory agents.
Antimalarial Agent Development
The development of new antimalarial agents is a critical global health priority, and benzophenone derivatives have emerged as a compound class of interest. Research has shown that compounds like 4-Nitrobenzophenone are used in the quantitative structure-activity relationship (QSAR) analysis of derivatives being investigated for antimalarial properties. pharmaffiliates.comlookchem.comchemicalbook.com QSAR studies help in predicting the biological activity of new compounds based on their molecular structures, thereby guiding the synthesis of more potent agents. semanticscholar.org
Studies have evaluated various benzophenone derivatives for their activity against the malaria parasite, Plasmodium berghei, in mice. semanticscholar.orgresearchgate.net While many derivatives show little to no activity, these screening programs are essential for identifying promising candidates. semanticscholar.org For example, research into 2-acylamino benzophenones revealed that structural variations can lead to compounds with considerable antimalarial activity and low cytotoxicity. sigmaaldrich.com Specifically, derivatives of 2-amino-5-nitrobenzophenone (B23384) have been explored, indicating that the core structure is a viable starting point for developing new antimalarial drugs. sigmaaldrich.com
Enzyme Inhibition Studies and Molecular Targets
The mechanism of action for many pharmacologically active compounds involves the inhibition of specific enzymes. Nitrobenzophenone derivatives have been studied for their effects on several key enzymes. A notable target is catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. The drug Tolcapone, which is chemically identified as 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone, is a known COMT inhibitor used in the treatment of Parkinson's disease. drugbank.comnih.gov Related hydroxy-nitrobenzophenone derivatives also demonstrate COMT inhibitory activity.
Another significant enzyme target is farnesyltransferase, which is involved in cellular signal transduction and is a target in cancer therapy. Derivatives of 2-Amino-2'-nitrobenzophenone have been shown to inhibit farnesyltransferase, with some exhibiting significant cytotoxicity against multi-drug resistant human cancer cell lines. As mentioned previously, some benzophenone derivatives also exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.govscielo.br The ability of the nitrobenzophenone scaffold to interact with and inhibit various enzymes underscores its importance in medicinal chemistry.
Structure-Activity Relationships (SAR) and Pharmacophore Identification
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For nitrobenzophenone derivatives, several SAR studies have been conducted to identify the key structural features (pharmacophores) responsible for their effects.
In the context of anti-inflammatory activity, multivariate analysis of benzophenone-thiazole derivatives revealed that the presence of a 4-phenyl-2-hydrazinothiazole group and the absence of a methoxy (B1213986) group at the C4' position were strongly correlated with the inhibition of prostaglandin (B15479496) production. researchgate.netnih.gov For antimalarial activity, QSAR studies on a set of benzophenone derivatives identified potential energy, dipole moment, and electron affinity as key physicochemical descriptors correlating with activity against P. berghei. researchgate.net
Furthermore, the mutagenic potential of nitroaromatic compounds has been linked to specific structural features. The main determinants of mutagenicity in Salmonella typhimurium are hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov Studies on nitro-derivatives of various heterocyclic systems showed that the position of the nitro group is critical; for instance, a nitro group at C5 or C6 of an indole (B1671886) ring generally results in measurable mutagenic activity, which can be altered by methylation of a ring nitrogen. nih.gov These SAR insights are crucial for designing new therapeutic agents with enhanced efficacy and improved safety profiles.
Prodrug Design and Bioactivation Pathways
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. This strategy is often used to improve a drug's physicochemical or pharmacokinetic properties. rsc.org Many nitroaromatic compounds function as prodrugs, with their activity depending on the enzymatic reduction of the nitro group. nih.govscielo.br
This bioactivation can produce reactive nitrogen species that are responsible for the therapeutic effect, as seen with the antitubercular drug PA-824, or for potential toxicity. nih.gov The enzyme-catalyzed reduction of the nitro group is a central mechanism for both the antimicrobial and toxicological actions of these drugs. scielo.br For example, 2-Amino-5-nitro-2'-fluorobenzophenone is described as a prodrug that is activated by thiourea. biosynth.comcymitquimica.com This principle suggests that this compound could potentially be bioactivated via reduction of its nitro group, a pathway that is critical to the function of many nitroaromatic therapeutic agents.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Bioavailability
In the early stages of drug discovery, computational (in silico) methods are used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, which helps to assess its potential as a drug candidate. For a series of novel 2-(Substituted Acetamido)-5-Nitrobenzophenone derivatives, which are structurally similar to this compound, in silico ADME predictions were performed. researchgate.netasianpubs.org
The study evaluated several physicochemical parameters relevant to bioavailability, such as molecular weight, number of hydrogen bond donors/acceptors (nON, nOHNH), and the number of rotatable bonds. The results indicated that the synthesized compounds possess physicochemical characteristics that fall within the acceptable ranges for good bioavailability. researchgate.netasianpubs.org Such predictions, often guided by frameworks like Lipinski's Rule of Five, are valuable for prioritizing which compounds should be synthesized and tested in vitro and in vivo. acs.org
Table 1: Predicted Physicochemical and ADME Properties for 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives researchgate.net
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | nON | nOHNH | Rotatable Bonds | Lipinski Violations |
| 3 | C21H17N3O4 | 375.38 | 7 | 2 | 5 | 0 |
| 4 | C22H19N3O4 | 389.40 | 7 | 2 | 6 | 0 |
| 5 | C22H19N3O4 | 389.40 | 7 | 2 | 6 | 0 |
| 6 | C21H16ClN3O4 | 409.82 | 7 | 2 | 5 | 0 |
| 7 | C21H16FN3O4 | 393.37 | 7 | 2 | 5 | 0 |
| 8 | C21H17N3O4 | 375.38 | 7 | 2 | 5 | 0 |
| 9 | C22H19N3O5 | 405.40 | 8 | 3 | 7 | 0 |
| 10 | C23H21N3O4 | 415.43 | 7 | 2 | 7 | 0 |
This table presents data for analogues of this compound to illustrate the properties of this chemical class.
Drug Discovery and Development of Therapeutic Agents
The 2-aminobenzophenone (B122507) scaffold is a cornerstone in the synthesis of numerous therapeutic agents. asianpubs.org These compounds are critical starting materials for producing various heterocyclic systems with diverse biological activities, including quinolines, acridines, and most notably, 1,4-benzodiazepines. asianpubs.org Drugs such as Nitrazepam and Flunitrazepam, which belong to the benzodiazepine (B76468) class, can be hydrolyzed to form 2-amino-5-nitrobenzophenone and 2-amino-5-nitro-2'-fluorobenzophenone, respectively. medchemexpress.com
The versatility of the aminobenzophenone core makes it a valuable asset in drug discovery and development. chemimpex.com Its unique functional groups allow for the creation of complex molecules and targeted therapies. chemimpex.com The broader class of nitroaromatic compounds is also well-represented in medicine, with approved drugs for conditions ranging from bacterial and protozoal infections to Parkinson's disease. nih.govscielo.br The exploration of derivatives like this compound is part of the ongoing effort to leverage these established chemical scaffolds to create novel therapeutics.
Applications in Materials Science and Industrial Chemistry
Photoinitiator Chemistry in Polymer Science
Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction. Benzophenone (B1666685) and its derivatives are among the most widely used photoinitiators in industrial applications due to their efficiency and cost-effectiveness.
Benzophenone-based molecules typically function as Type II photoinitiators. nih.govpolymerinnovationblog.com Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators operate through a bimolecular mechanism. polymerinnovationblog.comsigmaaldrich.com Upon exposure to ultraviolet (UV) radiation, the benzophenone moiety is excited from its ground state to a singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing.
This excited triplet state does not generate radicals on its own. Instead, it abstracts a hydrogen atom from a synergist or co-initiator, which is typically an amine, alcohol, or thiol. nih.govpolymerinnovationblog.com This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator. The radical generated from the co-initiator is typically the one that initiates the free-radical polymerization of monomers, such as acrylates and methacrylates. nih.gov
Table 1: General Mechanism of Type II Photoinitiation by Benzophenone Derivatives
| Step | Process | Description |
| 1. Absorption | Excitation | The benzophenone derivative absorbs UV light, promoting an electron to a higher energy singlet state. |
| 2. Intersystem Crossing | Triplet Formation | The excited singlet state rapidly converts to a more stable and longer-lived triplet state. |
| 3. Hydrogen Abstraction | Radical Generation | The excited triplet state abstracts a hydrogen atom from a co-initiator molecule. |
| 4. Initiation | Polymerization | The radical formed on the co-initiator initiates the polymerization of monomer units. |
The ability to initiate polymerization upon exposure to UV light makes benzophenone derivatives valuable in UV curing applications. This technology is employed in a wide range of industries for the rapid drying and hardening of inks, adhesives, and coatings. uv-technik.co.ukp2infohouse.org The process is fast, energy-efficient, and environmentally friendly due to the use of solvent-free or low-solvent formulations. uv-technik.co.uk
In these applications, the photoinitiator is a key component of the formulation, which also includes monomers, oligomers, and various additives. p2infohouse.org When the formulation is exposed to UV light, the photoinitiator triggers the rapid cross-linking of the monomers and oligomers, transforming the liquid formulation into a solid, durable film.
While benzophenone itself is a widely used photoinitiator in these applications, specific examples of the use of 2-Methyl-5-nitrobenzophenone in commercial ink, adhesive, or coating formulations are not extensively documented in publicly available literature. However, its structural similarity to other effective benzophenone photoinitiators suggests its potential for such applications. The selection of a specific photoinitiator often depends on factors such as its absorption spectrum, solubility in the formulation, and the desired properties of the cured material.
Development of Specialized Dyes and Pigments
Certain benzophenone derivatives serve as intermediates in the synthesis of dyes and pigments. For instance, substituted benzophenones can be functionalized to create larger, more complex molecules with chromophoric and auxochromic groups that impart color.
However, there is a lack of specific literature detailing the use of this compound as a direct precursor or intermediate in the synthesis of specialized dyes and pigments. While related compounds, such as other nitrated benzophenone isomers, have been mentioned in the context of dye synthesis, the specific pathway involving the 2-methyl-5-nitro isomer is not well-documented. google.com
Polymer Modification and Enhancement of Material Properties
The incorporation of specific chemical moieties into polymer structures can significantly alter and enhance their physical properties. This can be achieved by using additives or by chemically integrating compounds into the polymer backbone or as pendant groups.
The mechanical properties of polymers, such as tensile strength, flexibility, and hardness, are critical for their performance in various applications. The introduction of additives or the modification of the polymer network can lead to improvements in these properties.
There are currently no specific research findings available that demonstrate the use of this compound for the explicit purpose of enhancing the mechanical properties of polymers. General strategies for improving polymer mechanics often involve the use of reinforcing fillers, plasticizers, or cross-linking agents. nih.govmdpi.com
The thermal stability of a polymer refers to its ability to resist degradation at high temperatures. Enhancing thermal stability is crucial for polymers used in high-temperature environments. This is often achieved by incorporating flame retardants or molecules that can dissipate thermal energy or stabilize the polymer structure.
There is no direct evidence or research in the available literature to suggest that this compound is used to improve the thermal stability of polymers. Research in this area tends to focus on compounds containing elements like phosphorus, nitrogen, and halogens, which are known to impart flame retardant properties.
UV Stabilization in Polymeric Materials
Benzophenone derivatives are a well-established class of ultraviolet (UV) stabilizers used to protect polymeric materials from the degrading effects of sunlight. The mechanism of UV stabilization by benzophenones typically involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy. This process is facilitated by the presence of a carbonyl group and, often, a hydroxyl group in the ortho position, which allows for the formation of a stable six-membered ring through intramolecular hydrogen bonding, enabling efficient energy dissipation through tautomerization.
While this compound lacks the ortho-hydroxyl group common to many commercial benzophenone UV stabilizers, its conjugated system can still absorb UV radiation. The presence of the nitro group, a chromophore, can extend the absorption spectrum of the molecule. However, the efficiency of energy dissipation without the hydroxyl-assisted mechanism is a critical factor in its potential as a primary UV stabilizer.
Nitro compounds, in their own right, have been explored for UV stabilization. Patents and research on hindered C-nitro compounds suggest their efficacy in protecting polyolefins against photo-oxidative deterioration. google.comgoogle.com These compounds can act as radical scavengers, interrupting the degradation cycle initiated by UV exposure. Therefore, it is plausible that this compound could exhibit a dual-function mechanism, combining UV absorption with radical scavenging, potentially offering synergistic protection.
Table 1: Comparison of UV-Stabilizing Compound Classes
| Stabilizer Class | Primary Mechanism of Action | Typical Applications |
| Benzophenones | UV Absorption | Polyolefins, PVC, Polyesters |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging | Polyolefins, Coatings |
| Nitro Compounds | Radical Scavenging, UV Absorption | Polyolefins |
Photonic Devices and Sensors Development
The application of organic molecules in photonic devices and sensors is an area of intensive research. The performance of these devices is often dictated by the photophysical and nonlinear optical (NLO) properties of the constituent materials.
Benzophenone derivatives have been investigated for their potential in nonlinear optics due to their aromatic structure and the presence of a carbonyl group which can contribute to a significant second-order hyperpolarizability, a key parameter for NLO materials. scihorizon.com The introduction of electron-donating and electron-withdrawing groups on the phenyl rings can enhance these NLO properties by creating a charge-transfer character in the molecule.
In this compound, the nitro group acts as a strong electron-withdrawing group. This, in conjunction with the methyl group (a weak electron-donating group) and the phenyl ring, could create an intramolecular charge-transfer system upon excitation, which is a desirable characteristic for NLO applications. Studies on similar compounds, such as 2-amino-5-chlorobenzophenone, have shown that such substitutions can lead to significant NLO properties. scihorizon.com
The development of chemical sensors often relies on changes in the optical properties of a molecule upon interaction with an analyte. The nitroaromatic moiety in this compound could potentially be utilized in colorimetric or fluorometric sensors. For instance, the interaction of the nitro group with specific analytes could lead to a change in the electronic structure of the molecule, resulting in a detectable color change. Research on other nitro-containing compounds has demonstrated their utility in the design of colorimetric sensors for various ions and molecules. researchgate.net
Table 2: Potential Photonic and Sensor Applications of Substituted Benzophenones
| Application Area | Key Molecular Property | Potential Role of this compound |
| Nonlinear Optics | High Second-Order Hyperpolarizability | The nitro group could enhance NLO properties through intramolecular charge transfer. |
| Optical Limiting | Reverse Saturable Absorption | The extended π-system might exhibit nonlinear absorption at high light intensities. |
| Colorimetric Sensors | Analyte-Induced Spectral Shift | The nitro group could act as a recognition and signaling site for specific analytes. |
Further experimental investigation is necessary to fully elucidate the potential of this compound in these advanced applications and to quantify its performance in comparison to existing materials.
Analytical Chemistry Research Methodologies and Bioanalytical Applications
Chromatographic Techniques for Separation and Quantification
Gas-Liquid Chromatography (GLC)
No specific methods or research findings detailing the analysis of 2-Methyl-5-nitrobenzophenone using Gas-Liquid Chromatography (GLC) were found in the available scientific literature.
High-Performance Liquid Chromatography (HPLC)
No specific methods or research findings detailing the analysis of this compound using High-Performance Liquid Chromatography (HPLC) were found in the available scientific literature.
Application as Analytical Reagents for Substance Detection
No information was found regarding the application of this compound as an analytical reagent for the detection of other substances.
Bioanalytical Studies (e.g., Determination of Metabolites in Biological Samples)
No bioanalytical studies involving this compound, including the determination of its metabolites in biological samples, were found in the available scientific literature.
Catalysis and Ligand Chemistry
Role as Ligands in Transition Metal Complexes
While there is no specific information in the searched literature on 2-Methyl-5-nitrobenzophenone acting as a ligand, benzophenone (B1666685) derivatives can, in principle, coordinate to transition metals. The carbonyl group's oxygen atom possesses lone pairs of electrons that can be donated to a metal center. Furthermore, the aromatic rings can participate in π-stacking interactions. However, the coordinating ability of a simple benzophenone is generally weak.
More commonly, benzophenone derivatives are chemically modified to incorporate stronger donor atoms, such as nitrogen or phosphorus, to create multidentate ligands. For instance, derivatives of 3,4-diaminobenzophenone (B196073) have been used to synthesize Schiff base ligands that can form stable complexes with various transition metals, including Co(II), Ni(II), and Cu(II). royalliteglobal.comsysrevpharm.orgrasayanjournal.co.in In these cases, it is the imine nitrogens and other functional groups, rather than the benzophenone carbonyl itself, that are the primary coordination sites.
The presence of a nitro group in this compound would likely influence the electronic properties of the aromatic system, but direct coordination through the nitro group's oxygen atoms to a transition metal is also a possibility, though less common for this type of ligand scaffold.
Catalyzed Organic Transformations
Specific examples of this compound being used in the following catalyzed organic transformations are not present in the available literature. The discussions below are based on general principles of these reactions.
Catalytic allylic amination is a powerful method for the formation of C-N bonds. acsgcipr.org This reaction typically involves a transition metal catalyst, such as palladium or iridium, which activates an allylic substrate to form a π-allyl complex. acsgcipr.orgtroindia.in A nucleophilic amine can then attack this complex to form the allylic amine product. acsgcipr.org
The role of ligands in these reactions is crucial for controlling reactivity and selectivity (regio-, diastereo-, and enantioselectivity). acsgcipr.org Chiral ligands are often employed to achieve asymmetric induction. While there are no reports of this compound itself being used as a ligand in this context, it could potentially be a precursor for a ligand. For example, the nitro group could be reduced to an amine, which could then be further functionalized to create a bidentate or tridentate ligand.
| Catalyst System Component | General Role in Allylic Amination | Hypothetical Relevance of a this compound-derived Ligand |
| Transition Metal (e.g., Pd, Ir) | Forms π-allyl complex with the substrate. | The electronic properties of the ligand can influence the stability and reactivity of this complex. |
| Ligand | Modulates the steric and electronic environment of the metal center, influencing selectivity. | The substituents (methyl, nitro) on the benzophenone backbone could sterically direct the approach of the nucleophile and electronically tune the catalyst's activity. |
| Amine Nucleophile | The nitrogen source that adds to the allylic substrate. | Not directly related to the ligand. |
In the field of polymerization, certain transition metal complexes act as catalysts for the controlled synthesis of polymers. The ligand environment around the metal center is critical in determining the catalyst's activity, stability, and the properties of the resulting polymer (e.g., molecular weight, tacticity).
Some organic compounds, including a related compound, 2-methylamino-5-nitrobenzophenone, are used as photoinitiators in polymerization. jocpr.com Upon exposure to UV light, these molecules can generate radicals that initiate a polymerization chain reaction. jocpr.com It is conceivable that this compound could exhibit similar photoinitiator properties, although no specific studies were found to confirm this.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. thieme-connect.com Benzophenone derivatives can be involved in organocatalytic transformations. For instance, functionalized benzophenones have been synthesized through organocatalyzed reactions. thieme-connect.com However, there are no specific reports of this compound acting as an organocatalyst. For a molecule to function as an organocatalyst, it typically needs to possess a functional group capable of activating the substrate, such as a primary or secondary amine for enamine/iminium catalysis, or a Brønsted/Lewis acidic or basic site. This compound lacks these common organocatalytic motifs.
Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. mdpi.comosu.edu The reduction of prochiral ketones, including benzophenone derivatives, to chiral alcohols is a well-established biocatalytic reaction, often achieving high enantioselectivity. sci-hub.se It is plausible that this compound could serve as a substrate for a ketoreductase enzyme, which would reduce the carbonyl group to a hydroxyl group. The stereochemical outcome would depend on the specific enzyme used.
| Catalysis Type | General Principle | Potential Role of this compound |
| Organocatalysis | Catalysis by small organic molecules. | Unlikely to act as a catalyst itself but could be a substrate in an organocatalytic reaction. |
| Biocatalysis | Catalysis by enzymes or whole cells. | Could potentially be a substrate for enzymatic reduction of the ketone or nitro group. |
Conclusion and Future Research Perspectives
Summary of Current Research Advances Pertaining to 2-Methyl-5-nitrobenzophenone
This compound is a versatile chemical intermediate with significant applications in organic synthesis. Current research primarily focuses on its role as a precursor in the synthesis of various heterocyclic compounds, particularly those with potential pharmacological activities.
A key area of application for this compound is in the synthesis of benzodiazepine (B76468) derivatives. For instance, it serves as a crucial starting material for producing nitrazepam, a well-known tranquilizer. ncl.res.in The synthesis involves the transformation of this compound into 2-amino-5-nitrobenzophenone (B23384), which is a key intermediate for building the benzodiazepine ring structure. ncl.res.in Research has explored various synthetic routes to optimize the yield and purity of 2-amino-5-nitrobenzophenone from its methyl-substituted precursor. ncl.res.in
Furthermore, derivatives of this compound have been investigated for their potential biological activities. Studies have shown that acetamido derivatives of 2-amino-5-nitrobenzophenone exhibit antibacterial properties. researchgate.net Recent research has also focused on the synthesis of novel quinoline (B57606) derivatives starting from 2-amino-5-nitrobenzophenone, which is derived from this compound. These quinoline derivatives are being explored for their photophysical properties and potential applications in various fields, including medicinal chemistry. rsc.org
The structural analogue, 2-amino-2'-chloro-5-nitrobenzophenone, which shares the nitrobenzophenone core, is a key intermediate in the synthesis of clonazepam, another important benzodiazepine. This highlights the significance of the 5-nitrobenzophenone scaffold in medicinal chemistry.
| Compound | Application/Research Focus | Key Findings |
| This compound | Precursor for 2-amino-5-nitrobenzophenone | Essential for nitrazepam synthesis. ncl.res.in |
| 2-Amino-5-nitrobenzophenone | Intermediate for heterocyclic synthesis | Used to create benzodiazepines and quinolines. ncl.res.inrsc.orgasianpubs.org |
| 2-(Substituted acetamido)-5-nitrobenzophenone derivatives | Antibacterial agents | Some derivatives show activity against Gram-positive and Gram-negative bacteria. researchgate.net |
| Quinoline derivatives from 2-amino-5-nitrobenzophenone | Photophysical properties | Investigated for potential use as fluorescent probes and in materials science. rsc.org |
Emerging Research Directions for Enhanced Utility
Emerging research on this compound and its derivatives is geared towards expanding their utility beyond traditional applications. One promising direction is the development of novel synthetic methodologies that are more efficient and environmentally friendly. This includes the use of microwave-assisted synthesis, which has been shown to accelerate the formation of 2-(substituted acetamido)-5-nitrobenzophenone derivatives. researchgate.net
Another area of growing interest is the exploration of these compounds as building blocks for more complex molecular architectures. The synthesis of quinoline derivatives from 2-amino-5-nitrobenzophenone demonstrates the potential to create a diverse range of compounds with tunable photophysical properties. rsc.org Further research could focus on modifying the benzophenone (B1666685) core to fine-tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
The development of new catalysts and reaction conditions for the selective transformation of the functional groups on the this compound scaffold is also a key research direction. For example, developing methods for the selective reduction of the nitro group without affecting the ketone or the methyl group could open up new synthetic pathways to novel derivatives.
Furthermore, there is potential for exploring the coordination chemistry of this compound and its derivatives. The presence of multiple functional groups could allow for the formation of metal complexes with interesting catalytic or material properties.
Potential for Novel Applications and Derivative Synthesis
The unique chemical structure of this compound provides a foundation for the synthesis of a wide array of novel derivatives with potential applications in various fields.
In medicinal chemistry, beyond benzodiazepines, the 5-nitrobenzophenone scaffold could be used to design and synthesize new classes of compounds with different biological activities. For instance, acridine (B1665455) and acridone (B373769) derivatives, which can be synthesized from related benzophenone precursors, have shown a broad range of pharmacological properties, including anticancer and antimicrobial activities. rsc.org By analogy, novel acridine or acridone derivatives could potentially be synthesized from this compound.
In materials science, the synthesis of novel dyes and pigments is a potential application. The chromophoric nitrobenzophenone core suggests that derivatives could exhibit interesting colorimetric properties. chemimpex.com Research into the synthesis of polymeric materials incorporating the this compound moiety could lead to the development of new high-performance plastics or coatings with enhanced thermal stability or specific optical properties. chemimpex.com
The synthesis of novel ligands for catalysis is another promising area. The functional groups on this compound can be modified to create chelating ligands for various metal ions. These metal complexes could find applications in asymmetric catalysis or as novel imaging agents.
Finally, the exploration of "super trifluoromethyl" bioisosteric replacements, such as the pentafluorosulfanyl (SF5) group, in related benzophenone structures suggests a future direction for modifying this compound to create analogues with enhanced biological activity or altered physicochemical properties. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-5-nitrobenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nitration of precursor benzophenones. For example, nitration of 2-methylbenzophenone under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) can yield the 5-nitro derivative. Reaction parameters like temperature, stoichiometry of nitrating agents, and solvent polarity must be optimized to avoid over-nitration or byproducts. A study on analogous compounds (e.g., 2-chloro-5-nitrobenzophenone) highlights the importance of slow reagent addition to minimize di-nitration .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H and C NMR can confirm substitution patterns (e.g., methyl at C2, nitro at C5). The nitro group deshields adjacent protons, causing distinct splitting patterns.
- IR : Stretching frequencies for NO (~1520 cm) and carbonyl (C=O, ~1660 cm) are critical markers.
- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~254 nm) and mass spectrometry (ESI+) can verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 256). Reference standards for similar nitrobenzophenones (e.g., 2-amino-5-nitrobenzophenone) suggest retention times vary with mobile-phase composition .
Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?
- Methodological Answer : Ethanol, acetone, or ethyl acetate are commonly used. Solubility increases with temperature: for example, in ethanol, solubility may rise from ~5 g/100 mL at 25°C to ~20 g/100 mL at 60°C. Analogous compounds like 2-hydroxy-4-methoxybenzophenone show similar trends, with polar aprotic solvents (e.g., DMF) enhancing dissolution but complicating recovery .
Advanced Research Questions
Q. How can researchers optimize regioselectivity during nitration to avoid isomer formation in this compound synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. The methyl group at C2 directs nitration to the para position (C5) via electron-donating effects. Computational modeling (DFT) of charge distribution in the aromatic ring can predict reactive sites. Experimental validation using kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) is recommended. A study on 2-chloro-5-nitrobenzophenone found that excess nitric acid increases di-nitration byproducts, requiring precise stoichiometric control .
Q. What mechanistic insights explain the thermal stability of this compound under varying pH conditions?
- Methodological Answer : Thermal decomposition studies (TGA/DSC) reveal stability up to ~200°C in inert atmospheres. Under acidic conditions, the nitro group may hydrolyze to a hydroxylamine derivative, while alkaline conditions promote carbonyl cleavage. Accelerated stability testing (40°C/75% RH for 6 months) for related benzophenones (e.g., 2-hydroxy-5-chlorobenzophenone) shows <5% degradation, suggesting similar resilience .
Q. How can contradictory spectroscopic data (e.g., conflicting 1^11H NMR shifts) be resolved for this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Use deuterated DMSO or CDCl for consistency. For ambiguous peaks, 2D NMR (COSY, HSQC) can assign coupling patterns. Cross-validate with X-ray crystallography if crystalline derivatives are available. A study on 2-amino-2',5-dichlorobenzophenone resolved similar issues by comparing experimental data with computational predictions (B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
